molecular formula C67H127F3N10O14S B10788018 Pam2CSK4 (trifluoroacetate salt)

Pam2CSK4 (trifluoroacetate salt)

Cat. No.: B10788018
M. Wt: 1385.8 g/mol
InChI Key: WUCKUXUWRPCGSL-WJRQQJDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pam2CSK4 (trifluoroacetate salt) is a synthetic diacylated lipopeptide that acts as a potent activator of the pro-inflammatory transcription factor NF-κB. It mimics the acylated amino terminus of bacterial lipoproteins and is recognized by the Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) heterodimer . This compound is widely used in scientific research to study immune responses and inflammation.

Preparation Methods

Pam2CSK4 (trifluoroacetate salt) is synthesized through a series of chemical reactions that involve the acylation of a peptide backbone. The synthetic route typically includes the following steps:

Industrial production methods for Pam2CSK4 (trifluoroacetate salt) involve scaling up the synthetic route while maintaining stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Pam2CSK4 (trifluoroacetate salt) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pam2CSK4 (trifluoroacetate salt) has a wide range of scientific research applications, including:

Mechanism of Action

Pam2CSK4 (trifluoroacetate salt) exerts its effects by binding to the TLR2/TLR6 heterodimer on the cell surface. This binding triggers a MyD88-dependent signaling cascade that leads to the activation of NF-κB and AP-1 transcription factors. These transcription factors then induce the expression of various cytokines and inflammatory mediators . The molecular targets involved in this pathway include TLR2, TLR6, MyD88, NF-κB, and AP-1.

Properties

Molecular Formula

C67H127F3N10O14S

Molecular Weight

1385.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C65H126N10O12S.C2HF3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69;3-2(4,5)1(6)7/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85);(H,6,7)/t51-,52+,53+,54+,55+,56+,57+;/m1./s1

InChI Key

WUCKUXUWRPCGSL-WJRQQJDCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.